- Preparation of bicyclic substituted pyrrolidine derivatives as histamine-3 receptor ligands, United States, , ,
Cas no 93933-49-4 (2-amino-4-bromobenzene-1-thiol)

93933-49-4 structure
Productnaam:2-amino-4-bromobenzene-1-thiol
CAS-nummer:93933-49-4
MF:C6H6BrNS
MW:204.087539196014
MDL:MFCD09909742
CID:752460
PubChem ID:12199294
2-amino-4-bromobenzene-1-thiol Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenethiol, 2-amino-4-bromo-
- 2-AMINO-4-BROMOBENZENETHIOL
- 2-Amino-4-bromothiophenol
- 2-Amino-4-bromobenzenethiol (ACI)
- 2-Amino-4-bromobenzene-1-thiol
- AB54823
- AKOS009436861
- DTXSID60480122
- 4-Brom-2-amino-thiophenol
- BS-13083
- 2-Amino-4-bromo-benzenethiol
- CS-0007656
- DB-346733
- SCHEMBL489124
- EN300-40438
- 93933-49-4
- WKEYPPZTEITNHZ-UHFFFAOYSA-N
- MFCD09909742
- 2-amino-4-bromobenzene-1-thiol
-
- MDL: MFCD09909742
- Inchi: 1S/C6H6BrNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2
- InChI-sleutel: WKEYPPZTEITNHZ-UHFFFAOYSA-N
- LACHT: BrC1C=C(N)C(S)=CC=1
Berekende eigenschappen
- Exacte massa: 202.94043g/mol
- Monoisotopische massa: 202.94043g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 9
- Aantal draaibare bindingen: 0
- Complexiteit: 99.1
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.1
- Topologisch pooloppervlak: 27Ų
2-amino-4-bromobenzene-1-thiol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1077652-100mg |
2-Amino-4-bromobenzenethiol |
93933-49-4 | 97% | 100mg |
¥262.00 | 2024-04-24 | |
eNovation Chemicals LLC | Y1015091-250mg |
2-AMINO-4-BROMOBENZENETHIOL |
93933-49-4 | 97% | 250mg |
$115 | 2024-06-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB124073-1G |
2-amino-4-bromobenzene-1-thiol |
93933-49-4 | 95% | 1g |
¥ 3,504.00 | 2023-04-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1077652-2.5g |
2-Amino-4-bromobenzenethiol |
93933-49-4 | 97% | 2.5g |
¥17784 | 2023-04-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X03125-250mg |
2-Amino-4-bromobenzenethiol |
93933-49-4 | 97% | 250mg |
¥470.0 | 2024-07-18 | |
Enamine | EN300-40438-2.5g |
2-amino-4-bromobenzene-1-thiol |
93933-49-4 | 94% | 2.5g |
$760.0 | 2023-02-10 | |
Alichem | A019089855-1g |
2-Amino-4-bromobenzenethiol |
93933-49-4 | 97% | 1g |
$1094.98 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FI422-200mg |
2-amino-4-bromobenzene-1-thiol |
93933-49-4 | 97% | 200mg |
1288.0CNY | 2021-07-15 | |
Alichem | A019089855-250mg |
2-Amino-4-bromobenzenethiol |
93933-49-4 | 97% | 250mg |
$437.78 | 2023-08-31 | |
Advanced ChemBlocks | H-8776-5G |
2-Amino-4-bromobenzene-1-thiol |
93933-49-4 | 95% | 5G |
$1,150 | 2023-09-15 |
2-amino-4-bromobenzene-1-thiol Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; 41 h, 40 psi, 50 °C
1.2 Reagents: Pyridine ; 100 °C
1.2 Reagents: Pyridine ; 100 °C
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Water ; 30 min, 0 °C; 12 h, 120 °C; 120 °C → 0 °C
1.2 Reagents: Acetic acid ; pH 7, 0 °C; rt
1.2 Reagents: Acetic acid ; pH 7, 0 °C; rt
Referentie
- Heterocyclic compounds as anti-infective agents and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 3
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; overnight, reflux; reflux → rt
1.2 Reagents: Acetic acid Solvents: Water ; neutralized
1.2 Reagents: Acetic acid Solvents: Water ; neutralized
Referentie
- Preparation of heterobicycles as imaging agents or drugs for diseases caused by amyloid aggregation and/or deposition, Japan, , ,
Synthetic Routes 4
Reactievoorwaarden
Referentie
- Preparation of fused bicyclic-substituted amines as histamine-3 receptor ligands, United States, , ,
Synthetic Routes 5
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Diethylene glycol , Water ; 4 h, reflux
Referentie
- Indoline dyes with benzothiazole unit for dye-sensitized solar cellsChemistry Letters, 2016, 45(5), 517-519,
Synthetic Routes 6
Reactievoorwaarden
1.1 Reagents: Disodium sulfide Solvents: Water ; rt → 100 °C; 24 h, 100 °C
Referentie
- Oxazinoquinolinecarboxamidoacetic acid derivatives as inhibitors of HIF prolyl hydroxylase and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reactievoorwaarden
1.1 Reagents: Acetic acid Solvents: Tetrahydrofuran ; 15 h, 65 °C
Referentie
- Preparation of heterocyclic compounds for treatment of drug resistant and persistent tuberculosis, World Intellectual Property Organization, , ,
Synthetic Routes 8
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled
Referentie
- Catalytic Enantioselective Synthesis of Protecting-Group-Free 1,5-BenzothiazepinesChemistry - A European Journal, 2017, 23(19), 4547-4550,
Synthetic Routes 9
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Referentie
- Facile Net Cycloaddition Approach to Optically Active 1,5-BenzothiazepinesJournal of the American Chemical Society, 2015, 137(16), 5320-5323,
Synthetic Routes 10
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; reflux
1.2 Solvents: Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Solvents: Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referentie
- Catalytic enantioselective one-pot approach to cis- and trans-2,3-diaryl substituted 1,5-benzothiazepinesOrganic & Biomolecular Chemistry, 2018, 16(38), 6923-6934,
Synthetic Routes 11
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; 4 h, 140 °C
Referentie
- Preparation of substituted benzothiazoles for the modulation of Myc activity, World Intellectual Property Organization, , ,
Synthetic Routes 12
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; overnight, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled
Referentie
- 7,8-Dihydrobenzo[e]pyrido[3,4-c]azocine-2,5(3H,6H)-dione derivatives as factor XIa inhibitors and their preparation, pharmaceutical compositions and use in the treatment of thromboembolism, inflammation, United States, , ,
Synthetic Routes 13
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; 41 h, 40 psi, 50 °C
Referentie
- Preparation of bicyclic substituted pyrrolidine derivatives as histamine-3 receptor ligands, United States, , ,
Synthetic Routes 14
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, rt
Referentie
- Design, synthesis and biological evaluation of benz-fused five-membered heterocyclic compounds as tubulin polymerization inhibitors with anticancer activitiesChemical Biology & Drug Design, 2021, 97(5), 1109-1116,
Synthetic Routes 15
Reactievoorwaarden
1.1 Reagents: Sodium disulfide Solvents: Water ; 4 h, 40 - 45 °C; 40 °C → 95 °C; 2 h, 90 - 95 °C
1.2 Reagents: Sulfuric acid , Sodium sulfite Solvents: Toluene , Water ; 30 min, 10 °C; 5 min, 10 °C
1.2 Reagents: Sulfuric acid , Sodium sulfite Solvents: Toluene , Water ; 30 min, 10 °C; 5 min, 10 °C
Referentie
- Synthesis of 5-bromo-2-methylbenzothiazoleHuaxue Shiji, 2015, 37(2), 189-192,
Synthetic Routes 16
Reactievoorwaarden
Referentie
- Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (zopolrestat) and congenersJournal of Medicinal Chemistry, 1991, 34(1), 108-22,
2-amino-4-bromobenzene-1-thiol Raw materials
- 5-bromo-1,3-benzothiazol-2-amine
- 4-Bromo-2-nitrobenzenethiol
- Disulfide, bis(4-bromo-2-nitrophenyl)
- 1,4-Dibromo-2-nitrobenzene
- 5-Bromo-2-methylbenzothiazole
2-amino-4-bromobenzene-1-thiol Preparation Products
2-amino-4-bromobenzene-1-thiol Gerelateerde literatuur
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Katarzyna Choroba,Anna Maroń,Anna Świtlicka,Agata Szłapa-Kula,Mariola Siwy,Justyna Grzelak,Sebastian Maćkowski,Tomasz Pedzinski,Barbara Machura Dalton Trans., 2021,50, 3943-3958
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
93933-49-4 (2-amino-4-bromobenzene-1-thiol) Gerelateerde producten
- 898771-54-5(3-(2,5-Dichlorobenzoyl)thiophene)
- 2035021-77-1(3-{1-(2E)-3-(2-chlorophenyl)prop-2-enoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one)
- 565438-10-0(N-(4-ethoxyphenyl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro4.5decan-3-yl}acetamide)
- 2228122-01-6(2-Amino-2-(1-butylcyclopropyl)acetic acid)
- 2171911-55-8(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}cyclopropane-1-carboxylic acid)
- 1346597-44-1(N-Formyl Maraviroc)
- 18876-89-6(N,N-Dimethyl-N'-(thiazol-2-yl)formimidamide)
- 1707746-99-3(5,6-Dichloro-3-isopropyl-1H-pyrimidine-2,4-dione)
- 836640-99-4(3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate)
- 620584-75-0((2Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:93933-49-4)2-amino-4-bromobenzene-1-thiol

Zuiverheid:99%/99%
Hoeveelheid:5g/25g
Prijs ($):515.0/1550.0